molecular formula C9H7ClF3NO2 B020388 4-Chloro-2-trifluoroacetyl-6-methoxyaniline CAS No. 205756-22-5

4-Chloro-2-trifluoroacetyl-6-methoxyaniline

Cat. No.: B020388
CAS No.: 205756-22-5
M. Wt: 253.6 g/mol
InChI Key: UTPZPJCLOXKMQI-UHFFFAOYSA-N
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Description

4-Chloro-2-trifluoroacetyl-6-methoxyaniline is an organic compound with the molecular formula C9H7ClF3NO2 It is characterized by the presence of a chloro group, a trifluoroacetyl group, and a methoxy group attached to an aniline ring

Scientific Research Applications

4-Chloro-2-trifluoroacetyl-6-methoxyaniline has several applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-trifluoroacetyl-6-methoxyaniline typically involves multiple steps. One common method starts with parachloroaniline as the raw material. The steps are as follows :

    Reaction with Pivaloyl Chloride: Parachloroaniline reacts with pivaloyl chloride to form 4-chloro-N-pivaloyl aniline.

    Reaction with Ethyl Trifluoroacetate: The intermediate 4-chloro-N-pivaloyl aniline reacts with ethyl trifluoroacetate in the presence of n-butyllithium to yield N-(4-chloro-2-trifluoroacetyl phenyl) pivaloyl amide.

    Removal of Pivaloyl Group: The final step involves the reaction of N-(4-chloro-2-trifluoroacetyl phenyl) pivaloyl amide with acid to remove the pivaloyl group, resulting in the formation of this compound.

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process is designed to minimize waste and reduce costs, achieving a high yield of up to 86.7% .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-trifluoroacetyl-6-methoxyaniline undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the functional groups attached to the aniline ring.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. Conditions typically involve the use of solvents like dimethylformamide (DMF) and catalysts such as palladium.

    Oxidation and Reduction: Reagents like potassium permanganate (KMnO4) for oxidation and sodium borohydride (NaBH4) for reduction are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives of this compound with different functional groups .

Mechanism of Action

The mechanism of action of 4-Chloro-2-trifluoroacetyl-6-methoxyaniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering specific biochemical pathways. The exact molecular targets and pathways depend on the context of its use, such as in biological or chemical systems .

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-2-(trifluoromethyl)aniline: Similar in structure but lacks the methoxy group.

    4-Chlorobenzotrifluoride: Contains a trifluoromethyl group instead of a trifluoroacetyl group.

Uniqueness

4-Chloro-2-trifluoroacetyl-6-methoxyaniline is unique due to the presence of both trifluoroacetyl and methoxy groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where these functional groups are advantageous .

Properties

IUPAC Name

1-(2-amino-5-chloro-3-methoxyphenyl)-2,2,2-trifluoroethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClF3NO2/c1-16-6-3-4(10)2-5(7(6)14)8(15)9(11,12)13/h2-3H,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTPZPJCLOXKMQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1N)C(=O)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClF3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70579677
Record name 1-(2-Amino-5-chloro-3-methoxyphenyl)-2,2,2-trifluoroethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70579677
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

205756-22-5
Record name 1-(2-Amino-5-chloro-3-methoxyphenyl)-2,2,2-trifluoroethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70579677
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a stirred, cooled (-20° C.) solution of 12.1 g (50 mmol) of 4'-chloro-2'-methoxy-2,2-dimethylpropionanilide in 150 mL of THF was added 87 mL (115 mmol) of 1.3M s-BuLi in cyclohexane over 15 min. The dark solution was warmed to 0° C. and stirred for 1.2 h. The solution was re-cooled to -20° C. and treated with 14.3 mL (120 mmol) of ethyl trifluoroacetate over 5 min. The reaction was warmed to 0° C., stirred 15 min., and quenched with saturated aqueous NaHCO3. The mixture was extracted with hexanes and then with ether, and the combined organic extracts were washed sequentially with 0.5N HCl, water, and brine. The solution was dried (MgSO4) and concentrated under reduced pressure to give a dark oil. The crude amide was dissolved in 20 mL of 1,2-dimethoxyethane and treated with 100 mL of 6N aqueous HCl. The mixture was stirred at reflux for 2 h, cooled to 0° C., and brought to pH 9 with K2CO3. The mixture was extracted twice with ether, and the combined organic extracts were washed with brine, dried (MgSO4), and concentrated under reduced pressure to give an oily solid. This crude product was recrystallized from hexanes and a minimal amount of ethyl acetate to give 7.75 g (61%) of 2'-amino-5'-chloro-3'-methoxy-2,2,2-trifluoroacetophenone as yellow needles, mp 124.5°-125.5° C. 1H NMR (300 MHz, CDCl3) δ7.32-7.35(m, 1H); 6.87(br. s, 2H); 6.84(d, 1H, J=1.8 Hz); 3.92(s, 3H). High resolution mass spec: calculated for C9H8NO2ClF3 (M+H)+ : 254.0196, found: 254.0194. Analysis calculated for C9H7NO2ClF3 : C, 42.62; H, 2.78; N, 5.52; Cl, 13.98. Found: C, 42.52; H, 3.04; N, 5.40; Cl, 13.74.
Quantity
12.1 g
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reactant
Reaction Step One
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Quantity
150 mL
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solvent
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87 mL
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14.3 mL
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20 mL
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Synthesis routes and methods II

Procedure details

To a stirred, cooled (−20° C.) solution of 12.1 g (50 mmol) of 4′-chloro-2′-methoxy-2,2-dimethylpropionanilide in 150 mL of THF was added 87 mL (115 mmol) of 1.3 M s-BuLi in cyclohexane over 15 min. The dark solution was warmed to 0° C. and stirred for 1.2 h. The solution was re-cooled to −20° C. and treated with 14.3 mL (120 mmol) of ethyl trifluoroacetate over 5 min. The reaction was warmed to 0° C., stirred 15 min., and quenched with saturated aqueous NaHCO3. The mixture was extracted with hexanes and then with ether, and the combined organic extracts were washed sequentially with 0.5 N HCl, water, and brine. The solution was dried (MgSO4) and concentrated under reduced pressure to give a dark oil. The crude amide was dissolved in 20 mL of 1,2-dimethoxyethane and treated with 100 mL of 6 N aqueous HCl. The mixture was stirred at reflux for 2 h, cooled to 0° C., and brought to pH 9 with K2CO3. The mixture was extracted twice with ether, and the combined organic extracts were washed with brine, dried (MgSO4), and concentrated under reduced pressure to give an oily solid. This crude product was recrystallized from hexanes and a minimal amount of ethyl acetate to give 7.75 g (61%) of 2′-amino-5′-chloro-3′-methoxy-2,2,2-trifluoroacetophenone as yellow needles, mp 124.5-125.5° C. 1H NMR (300 MHz, CDCl3) δ 7.32-7.35(m, 1H); 6.87(br. s, 2H); 6.84(d, 1H, J=1.8 Hz); 3.92(s, 3H). High resolution mass spec: calculated for C9H8NO2ClF3(M+H)+: 254.0196, found: 254.0194. Analysis calculated for C9H7NO2ClF3: C, 42.62; H, 2.78; N, 5.52; Cl, 13.98. Found: C, 42.52; H, 3.04; N, 5.40; Cl, 13.74.
Quantity
12.1 g
Type
reactant
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150 mL
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87 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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